4'-(Trifluoromethoxy)acetophenone
4'-(Trifluoromethoxy)acetophenone
4′-(Trifluoromethoxy)acetophenone is an organic building block. It is also referred as p-(trifluoromethoxy)acetophenone.
Brand Name:
Vulcanchem
CAS No.:
85013-98-5
VCID:
VC21303221
InChI:
InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
SMILES:
CC(=O)C1=CC=C(C=C1)OC(F)(F)F
Molecular Formula:
C9H7F3O2
Molecular Weight:
204.15 g/mol
4'-(Trifluoromethoxy)acetophenone
CAS No.: 85013-98-5
Cat. No.: VC21303221
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4′-(Trifluoromethoxy)acetophenone is an organic building block. It is also referred as p-(trifluoromethoxy)acetophenone. |
|---|---|
| CAS No. | 85013-98-5 |
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 |
| Standard InChI Key | MOEXTBIPPMLEFX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator